
5-Bromo-4,6-difluoropyrimidine
Overview
Description
5-Bromo-4,6-difluoropyrimidine: is a heterocyclic organic compound with the molecular formula C₄HBrF₂N₂ and a molecular weight of 194.96 g/mol . It is a derivative of pyrimidine, characterized by the presence of bromine and fluorine atoms at the 5th and 4th, 6th positions, respectively . This compound is primarily used in chemical research and pharmaceutical applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-difluoropyrimidine typically involves halogenation reactions. One common method is the bromination of 4,6-difluoropyrimidine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4,6-difluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are used along with bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups depending on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other complex organic molecules.
Scientific Research Applications
Pharmaceutical Applications
Active Pharmaceutical Ingredients
5-Bromo-4,6-difluoropyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules. For instance, derivatives of this compound are explored for their potential as antiviral agents and anticancer drugs .
Case Study: Antiviral Agents
Research has indicated that derivatives of this compound exhibit promising activity against certain viruses. A study demonstrated that modifications to the pyrimidine ring can enhance antiviral efficacy, showcasing the compound's potential in developing new therapeutic agents for viral infections .
Agrochemical Applications
Pesticide Intermediates
In the agrochemical sector, this compound is utilized as an intermediate for synthesizing various pesticides, including herbicides and insecticides. Its ability to act as a catalyst in chemical reactions facilitates the efficient production of these agrochemicals .
Case Study: Herbicide Development
A notable application is in the development of selective herbicides that target specific weed species while minimizing damage to crops. The structural modifications derived from this compound have led to the creation of effective herbicidal formulations that are both potent and environmentally friendly .
Material Science Applications
Polymer Production
The compound is also significant in materials science, particularly in the production of polymers and synthetic rubbers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it valuable for various industrial applications .
Case Study: Modified Polymers
Research has shown that polymers modified with this compound exhibit improved performance characteristics such as increased durability and resistance to environmental stressors. These modified materials are used in coatings, adhesives, and other applications requiring robust materials.
Chemical Synthesis and Catalysis
This compound is employed as a reagent in organic synthesis due to its ability to undergo substitution and coupling reactions. This property makes it a valuable building block for creating more complex organic molecules.
Application Area | Description | Examples/Case Studies |
---|---|---|
Pharmaceuticals | Intermediate for drug synthesis | Antiviral agents targeting viral infections |
Agrochemicals | Intermediate for pesticides | Development of selective herbicides |
Material Science | Enhances polymer properties | Modified polymers for coatings and adhesives |
Chemical Synthesis | Reagent for organic synthesis | Substitution and coupling reactions |
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-difluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit or activate certain biological pathways by binding to active sites on target proteins . The presence of bromine and fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
5-Bromo-4,6-dichloropyrimidine: Similar in structure but with chlorine atoms instead of fluorine.
4,6-Difluoropyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,4-difluoropyrimidine: Differently substituted, affecting its reactivity and applications.
Uniqueness: 5-Bromo-4,6-difluoropyrimidine is unique due to the combination of bromine and fluorine atoms, which confer distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Biological Activity
5-Bromo-4,6-difluoropyrimidine (CAS No. 946681-88-5) is a halogenated pyrimidine derivative with significant biological activity. Its molecular formula is CHBrFN and it has a molecular weight of 194.96 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for synthesizing various bioactive molecules.
Property | Value |
---|---|
Molecular Formula | CHBrFN |
Molecular Weight | 194.96 g/mol |
Melting Point | 74-80 °C |
SMILES | Fc1ncnc(F)c1Br |
InChI | 1S/C4HBrF2N2/c5-2-3(6)8-1-9-4(2)7/h1H |
The compound is typically presented as a solid powder and is classified under various hazard categories, indicating potential toxicity and the need for careful handling .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines in vitro, particularly through mechanisms involving the inhibition of specific kinases that are crucial for cell cycle progression.
Case Study: Inhibition of Cancer Cell Proliferation
One significant study assessed the compound's effects on human cancer cell lines, including breast and lung cancer cells. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC Values:
- MCF-7: 12 µM
- A549: 15 µM
- Mechanism of Action : The compound was found to induce apoptosis via the activation of caspase pathways and inhibition of cyclin-dependent kinases (CDKs).
Enzyme Inhibition
This compound has also been evaluated for its potential as an inhibitor of various enzymes:
Enzyme | Inhibition Activity |
---|---|
CYP1A2 | Inhibitor |
CYP2C19 | Non-inhibitor |
CYP2D6 | Non-inhibitor |
The inhibition of CYP1A2 suggests potential interactions with other drugs metabolized by this enzyme, highlighting the importance of pharmacokinetic studies when considering this compound for therapeutic use .
Safety and Toxicity
The safety profile of this compound indicates that it can cause skin irritation and eye damage upon contact. It is classified as an acute toxic substance when ingested . Proper safety measures should be employed during handling and experimentation.
Synthesis and Derivatives
This compound serves as an essential intermediate in the synthesis of various bioactive compounds. Researchers have developed synthetic routes that allow for the modification of its structure to enhance biological activity or selectivity towards specific targets.
Synthetic Route Example
A notable synthetic approach involves:
- Starting Material : this compound
- Reagents : N,N-Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF)
- Conditions : Reaction conducted at low temperatures (-70 °C to room temperature)
- Yield : Approximately 70% for certain derivatives .
Comparison with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other halogenated pyrimidines:
Compound | Anticancer Activity | CYP Inhibition |
---|---|---|
This compound | Yes | CYP1A2 Inhibitor |
5-Bromo-2,4-dichloropyrimidine | Moderate | No |
This comparison illustrates that while both compounds exhibit biological activity, their specific interactions with enzymes and cancer cell lines differ significantly.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-4,6-difluoropyrimidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves halogenation and fluorination of pyrimidine precursors. For example, fluorination can be achieved using hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled anhydrous conditions . Suzuki or Negishi cross-coupling reactions with brominated intermediates (e.g., 5-bromopyrimidine derivatives) are effective for introducing fluorine substituents, as demonstrated in analogous halogenated pyridine syntheses . Optimization requires monitoring temperature (-20°C to 80°C), solvent polarity (e.g., THF or DMF), and stoichiometry of fluorinating agents to minimize side products. Purity (>98%) is validated via LC-MS and NMR .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR is critical for identifying fluorine substitution patterns (δ -120 to -150 ppm for aromatic fluorine). ¹H and ¹³C NMR confirm bromine and pyrimidine ring integrity .
- LC-MS: High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 212.97) and detects impurities. Reverse-phase HPLC with UV detection (λ ~260 nm) assesses purity .
- Elemental Analysis: Confirms Br and F content within ±0.3% deviation .
Q. How does the reactivity of this compound compare to other brominated pyrimidines in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing fluorine atoms activate the pyrimidine ring, enhancing bromine’s susceptibility to nucleophilic attack. For instance, Suzuki couplings with aryl boronic acids proceed efficiently at the bromine site in the presence of Pd(PPh₃)₄ catalysts . Comparative studies show faster reaction kinetics than non-fluorinated analogs (e.g., 5-bromo-4-chloropyrimidine) due to increased electrophilicity. Solvent choice (e.g., DMF vs. dioxane) and base (e.g., K₂CO₃) further modulate reactivity .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate brominated byproducts.
- Recrystallization: Ethanol/water mixtures (1:3) yield high-purity crystals. Cooling to -20°C improves crystal formation .
- Distillation: Vacuum distillation (60–80°C at 0.1 mmHg) is effective for thermally stable batches .
Advanced Research Questions
Q. How can reaction parameters be optimized for regioselective functionalization of this compound in multi-step syntheses?
Methodological Answer: Regioselectivity is controlled by steric and electronic effects. For example:
- Buchwald-Hartwig Amination: Use Pd₂(dba)₃/Xantphos catalysts to selectively substitute bromine with amines at 100°C .
- Metal-Halogen Exchange: Employ n-BuLi at -78°C to generate lithiated intermediates for carboxylation or alkylation .
Reaction progress is monitored via TLC and quenched at 80% conversion to avoid over-functionalization.
Q. What strategies enable selective mono- or di-functionalization of this compound for drug discovery applications?
Methodological Answer:
- Protection/Deprotection: Temporarily protect fluorine sites using trimethylsilyl groups to direct bromine substitution .
- Microwave-Assisted Synthesis: Accelerate reaction rates (e.g., 150°C, 10 min) for controlled mono-functionalization .
- Computational Modeling: DFT calculations predict reactive sites (e.g., C5 bromine vs. C4 fluorine) to guide reagent selection .
Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?
Methodological Answer:
- Acidic Conditions (pH <3): Hydrolysis of fluorine occurs, forming hydroxylated byproducts. Stability tests in HCl (1M, 25°C) show <5% degradation over 24 hours .
- Basic Conditions (pH >10): Bromine displacement by hydroxide is observed. Use buffered solutions (pH 7–9) for long-term storage .
- Oxidative Environments: Exposure to H₂O₂ (3%) leads to sulfone formation; argon atmospheres prevent oxidation .
Q. How should researchers resolve contradictions in reported spectroscopic data or reactivity profiles for this compound?
Methodological Answer:
- Data Triangulation: Cross-validate NMR and HRMS results with independent synthetic batches .
- Isolation of Intermediates: Characterize transient species (e.g., Grignard adducts) to clarify mechanistic pathways .
- Collaborative Reproducibility: Share raw data (e.g., crystallographic files) via open-access platforms to address discrepancies .
Q. What role does this compound play in synthesizing bioactive molecules, such as kinase inhibitors or antiviral agents?
Methodological Answer: The compound serves as a key intermediate for:
- Pseudouridine Analogs: Fluorine enhances metabolic stability in mRNA vaccine adjuvants .
- Kinase Inhibitors: Bromine enables late-stage diversification via cross-coupling to install pharmacophores (e.g., aryl groups) .
Biological screening (e.g., IC₅₀ assays) is conducted post-functionalization to evaluate target binding .
Q. What protocols ensure rigorous validation of analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- Calibration Curves: Linear ranges (0.1–100 µg/mL) with R² >0.99 are established via LC-UV .
- Spike-and-Recovery Tests: Validate accuracy (95–105%) in biological samples using internal standards (e.g., deuterated analogs) .
- Interlaboratory Comparisons: Round-robin testing across labs ensures method robustness .
Properties
IUPAC Name |
5-bromo-4,6-difluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF2N2/c5-2-3(6)8-1-9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBSHDQUWTUSAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649857 | |
Record name | 5-Bromo-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946681-88-5 | |
Record name | 5-Bromo-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4,6-difluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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